![molecular formula C17H15BrFNO3 B3069417 (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid CAS No. 68938-01-2](/img/structure/B3069417.png)
(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
Overview
Description
(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid, also known as BFPAA, is a synthetic organic compound that has been used in a variety of scientific research applications. BFPAA is composed of a bromophenyl group, a fluorophenyl group, and an amino propanoic acid group. It is a chiral molecule, meaning that it has two enantiomers that are non-superimposable mirror images of each other. BFPAA has been extensively studied in the fields of biochemistry and physiology, and its applications have been explored in a variety of laboratory experiments.
Scientific Research Applications
1. Chemo-Enzymatic Synthesis and Structural Characterization
The compound has been used in the chemo-enzymatic synthesis and structural characterization of diastereomers of 1-β-O-acyl glucuronides derived from related racemic drugs. This process involves understanding the stereochemistry and degradation kinetics of these metabolites, highlighting its application in drug metabolism studies (Baba et al., 2018).
2. Asymmetric Synthesis in Fluorinated Amino Acids
This compound has been involved in the asymmetric synthesis of fluorinated amino acids. Such synthesis is crucial for developing novel compounds with potential pharmaceutical applications, especially in creating new amino acid derivatives (Monclus et al., 1995).
3. Metabolite Identification in Novel Drugs
It has been used in identifying metabolites in novel drugs, such as lesogaberan, through advanced spectrometry techniques. This application is vital in drug development, particularly in understanding how drugs are broken down in the body (Ekdahl et al., 2013).
4. Synthesis and Characterization in Material Science
The compound plays a role in synthesizing and characterizing materials, such as amino-3-fluorophenyl boronic acid, used in constructing glucose sensing materials and pharmaceutical agents (Das et al., 2003).
5. Anticancer Activity in Novel Derivatives
It is also significant in synthesizing S-glycosyl and S-alkyl derivatives for anticancer activities. This highlights its importance in medicinal chemistry for creating novel compounds with potential therapeutic applications (Saad & Moustafa, 2011).
properties
IUPAC Name |
(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c18-13-3-1-2-12(8-13)9-15(17(22)23)20-16(21)10-11-4-6-14(19)7-5-11/h1-8,15H,9-10H2,(H,20,21)(H,22,23)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZCYECDYOBPGH-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73904662 | |
CAS RN |
68938-01-2 | |
Record name | Deoxyribonucleic acids, salmon sperm | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.